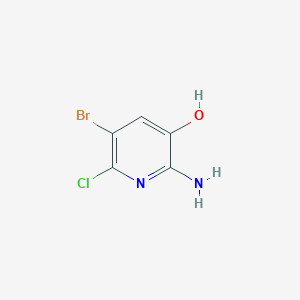

2-Amino-5-bromo-6-chloropyridin-3-ol

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Chemistry

Halogenated pyridine derivatives represent a cornerstone in the field of organic chemistry, primarily due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms onto the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. The electronegativity and size of the halogen substituents can modulate the pKa of the pyridine nitrogen, alter the regioselectivity of subsequent reactions, and provide anchor points for cross-coupling reactions, enabling the construction of complex molecular frameworks.

The strategic placement of different halogens, such as bromine and chlorine in the case of 2-Amino-5-bromo-6-chloropyridin-3-ol, offers a nuanced approach to synthetic design. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for selective functionalization, a powerful tool in the synthesis of highly substituted and complex target molecules. This chemoselectivity is a key driver for the investigation of such multi-halogenated systems.

Review of Prior Art in Substituted Pyridinol Synthesis and Reactivity

The synthesis of substituted pyridinols, the parent class to which this compound belongs, has been a subject of extensive research. A variety of synthetic strategies have been developed to access these valuable structures. Classical methods often involve multi-step sequences starting from pyridine precursors, employing electrophilic substitution or functional group interconversions. However, these methods can sometimes be limited by harsh reaction conditions and a lack of regiocontrol.

More contemporary approaches focus on the construction of the pyridine ring itself through cyclization reactions. These methods often offer greater flexibility in introducing a diverse array of substituents. The reactivity of substituted pyridinols is largely dictated by the interplay of the electron-donating hydroxyl and amino groups and the electron-withdrawing halogen atoms. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a leaving group for nucleophilic substitution reactions. The amino group, a strong activating group, influences the aromatic system's reactivity towards electrophiles and can also participate in a range of transformations, including diazotization and amide formation.

Research Objectives and Scope of Investigation for this compound

Current research interest in this compound is primarily driven by its potential as a versatile building block in the synthesis of complex heterocyclic compounds with potential biological activity. A notable application is its use as a key intermediate in the synthesis of fused bicyclic heteroaryl compounds that act as NLRP3 inhibitors googleapis.com. The NLRP3 inflammasome is a crucial component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The ability to synthesize novel modulators of this pathway highlights the pharmaceutical relevance of this particular pyridinol derivative.

The primary research objectives for this compound can be summarized as follows:

Development of efficient and scalable synthetic routes: A key focus is to establish a robust and high-yielding synthesis of this compound to ensure its availability for further research and development.

Exploration of its synthetic utility: Investigating the differential reactivity of the bromo and chloro substituents in cross-coupling and other functionalization reactions to build a library of novel derivatives.

Characterization of its physicochemical properties: Thoroughly documenting its spectroscopic and other physical properties to create a comprehensive data profile for this compound.

The scope of investigation is currently focused on its application in medicinal chemistry, with the potential for its use in other areas such as materials science remaining an open avenue for future exploration.

Detailed Research Findings

While detailed peer-reviewed research articles focusing exclusively on the synthesis and reactivity of this compound are not abundant in the public domain, its importance as a synthetic intermediate is evident from its inclusion in patent literature. The characterization of this compound is crucial for its use in multi-step syntheses.

Spectroscopic Data:

One of the key methods for the characterization of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

(Data sourced from ChemicalBook) chemicalbook.com

Further detailed characterization would typically include 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to fully elucidate and confirm the structure.

Physicochemical Properties:

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂O |

| Molecular Weight | 223.46 g/mol |

| CAS Number | 1131041-72-9 |

(Data sourced from publicly available chemical databases)

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c6-2-1-3(10)5(8)9-4(2)7/h1,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRJZXCAZGYQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856681 | |

| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131041-72-9 | |

| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Bromo 6 Chloropyridin 3 Ol

Historical and Current Approaches to Halogenated Aminopyridine Synthesis

The synthesis of halogenated aminopyridines has evolved significantly over the past century. Historically, the direct halogenation of aminopyridines often required harsh conditions and suffered from a lack of regioselectivity, frequently leading to mixtures of isomers that were difficult to separate. Electrophilic aromatic substitution on the electron-deficient pyridine (B92270) ring is inherently challenging and typically requires high temperatures and strong Lewis acids, which can be incompatible with sensitive functional groups. chemrxiv.org

Contemporary approaches have introduced a greater degree of control and efficiency. The use of protecting groups, for instance, can modulate the reactivity of the amino group and direct halogenation to specific positions. More advanced strategies include directed ortho-metalation (DoM), where a directing group guides the deprotonation of an adjacent carbon, allowing for the introduction of a halogen with high regioselectivity. znaturforsch.comharvard.edu Furthermore, transition metal-catalyzed cross-coupling reactions have become a powerful tool for the introduction of both halogens and amino groups onto the pyridine ring. Modern techniques, such as the synthesis of aminopyridines from pyridine N-oxides, offer milder alternatives to traditional nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.comacs.orgthieme-connect.com A novel strategy for the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, providing access to substitution patterns that are difficult to achieve through classical methods. chemrxiv.orgresearchgate.netnih.gov

Strategies for Regioselective Functionalization of Pyridine Ring Systems towards this Substituted Pyridinol

The synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol necessitates a carefully designed strategy to ensure the correct placement of each substituent. The electronic properties of the pyridine ring, with its electron-withdrawing nitrogen atom, dictate that electrophilic substitution is most likely to occur at the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions. The interplay of the directing effects of the substituents is crucial in achieving the desired substitution pattern.

The introduction of both a bromine and a chlorine atom at specific positions on the pyridine ring requires precise control. Direct electrophilic halogenation of a substituted pyridine can be challenging in terms of regioselectivity. However, the presence of an activating group, such as a hydroxyl or an amino group, can facilitate this transformation. For instance, the bromination of activated pyridines with N-bromosuccinimide (NBS) can proceed with high regioselectivity depending on the position of the activating group. researchgate.net

A more robust method for achieving regioselective halogenation is through directed ortho-metalation. A directing group, such as a carbamate, can direct a strong base to deprotonate the adjacent ortho-position, creating a nucleophilic center that can then be quenched with an electrophilic halogen source (e.g., N-chlorosuccinimide or 1,2-dibromoethane). nih.gov This technique allows for the sequential and regioselective introduction of different halogens.

The following table provides examples of directed halogenation on pyridine rings:

| Starting Material | Directing Group | Reagents | Halogen Source | Product | Reference |

|---|---|---|---|---|---|

| N-Boc-3-aminopyridine | N-Boc | s-BuLi, TMEDA | 1,2-dibromoethane | N-Boc-3-amino-4-bromopyridine | nih.gov |

Several methods exist for the introduction of an amino group at the C2 position of the pyridine ring. A classical approach is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, although this method is generally limited to unsubstituted or simply substituted pyridines and can result in low yields for more complex substrates.

A more versatile method is the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the C2 position. A 2-halopyridine can react with an amine nucleophile under thermal or metal-catalyzed conditions to afford the corresponding 2-aminopyridine.

Modern approaches often utilize pyridine N-oxides as precursors. Activation of the N-oxide with an agent such as trifluoroacetic anhydride (B1165640) (TFAA) or PyBroP enhances the electrophilicity of the C2 position, facilitating nucleophilic attack by an amine. thieme-connect.comacs.orgthieme-connect.com This method is often highly regioselective for the 2-position and can be performed under mild conditions.

The table below summarizes various methods for the synthesis of 2-aminopyridines:

| Precursor | Reagents | Method | Product | Reference |

|---|---|---|---|---|

| Pyridine N-oxide | Amine, PyBroP, iPr2EtN | N-oxide activation | 2-Aminopyridine | acs.org |

| 2-Mercaptopyridine | 1,2-dibromoethane, then amine | Ring-opening/amination | 2-Aminopyridine | nih.gov |

The introduction of a hydroxyl group at the C3 position of the pyridine ring can be accomplished through several synthetic routes. One of the most well-known methods is the transformation of furfurylamine (B118560) in the presence of an oxidizing agent and a mineral acid. researchgate.netresearchgate.net This process involves a ring expansion of the furan (B31954) moiety to form the 3-hydroxypyridine (B118123).

Another powerful strategy is the hetero-Diels-Alder reaction between a 5-alkoxyoxazole and a dienophile. This cycloaddition reaction provides a direct route to polysubstituted 3-hydroxypyridine scaffolds in a single step. rsc.org For already functionalized pyridines, a hydroxyl group can be introduced via a Sandmeyer-type reaction from a 3-aminopyridine (B143674) or through nucleophilic substitution of a suitable leaving group, although the latter is less common for the 3-position. Ruthenium-catalyzed ring-closing metathesis of nitrogen-containing dienes has also been developed as a synthetic route to 3-hydroxypyridines. acs.org

Stepwise Synthesis from Precursor Molecules

A plausible and efficient synthetic route to this compound would involve the late-stage introduction of the amino group onto a pre-functionalized pyridinol core.

The compound 5-Bromo-6-chloropyridin-3-ol is a known and commercially available starting material. sigmaaldrich.combldpharm.comavantorsciences.com This significantly simplifies the synthetic strategy, as the final step would be the regioselective introduction of an amino group at the C2 position.

The direct amination of 5-Bromo-6-chloropyridin-3-ol at the C2 position is the most direct approach. Given the electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, the C2 position is susceptible to nucleophilic attack. A direct amination could potentially be achieved through a modified Chichibabin reaction or, more likely, through transition metal-catalyzed amination. For example, a palladium- or copper-catalyzed reaction with a suitable ammonia (B1221849) equivalent or a protected amine could be employed. The reaction conditions would need to be carefully optimized to avoid displacement of the halogens or other side reactions.

The following table outlines a proposed final step in the synthesis:

| Reactant | Reagents | Reaction Type | Product |

|---|

The synthesis of the precursor, 5-Bromo-6-chloropyridin-3-ol, would likely involve a multi-step sequence starting from a simpler pyridine derivative. A possible route could begin with the synthesis of 3-hydroxypyridine, followed by regioselective halogenation. The directing effect of the hydroxyl group would favor electrophilic substitution at the 2-, 4-, and 6-positions. Sequential and controlled halogenation, potentially involving protecting group strategies or directed metalation, would be necessary to install the chlorine at C6 and the bromine at C5.

Transformation of Aminopyridines: Bromination and Chlorination Strategies

The introduction of halogen atoms onto a pyridine ring is a fundamental transformation in the synthesis of complex heterocyclic systems. For an aminopyridine precursor, the regioselectivity of halogenation is directed by the electronic nature of the existing substituents. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.

A plausible synthetic approach to this compound could commence from a suitably substituted aminopyridine. One potential precursor is 2-aminopyridin-3-ol. The synthetic strategy would then involve sequential halogenation steps.

Bromination:

The bromination of 2-aminopyridines can be achieved using various brominating agents. Due to the activating effect of the amino group, direct bromination with molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758) can be employed. However, this method can sometimes lead to over-bromination, yielding di- or tri-brominated products. To control the selectivity, milder brominating agents such as N-bromosuccinimide (NBS) are often preferred. The reaction conditions, including solvent and temperature, play a crucial role in determining the outcome of the reaction. For instance, the use of NBS in a polar aprotic solvent like acetonitrile (B52724) can provide good yields of the monobrominated product.

In the case of 2-aminopyridin-3-ol, the directing effects of both the amino and hydroxyl groups would favor bromination at the 5-position.

Chlorination:

Subsequent chlorination of the brominated intermediate would be the next critical step. Direct chlorination of an activated pyridine ring can be aggressive. A common method for the chlorination of pyridines is the use of chlorine gas or sulfuryl chloride (SO₂Cl₂). However, for a highly substituted and potentially sensitive molecule, milder and more selective reagents are desirable. N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds.

The position of chlorination would be influenced by the existing substituents. In a 2-amino-5-bromopyridin-3-ol (B1280607) intermediate, the 6-position is the most likely site for electrophilic chlorination.

An alternative strategy could involve starting with a pre-halogenated pyridine, such as 2-amino-6-chloropyridine. Bromination of this substrate would then be directed to the 5-position. The final step would be the introduction of the hydroxyl group at the 3-position, which could be challenging and might require a multi-step sequence, potentially involving a Sandmeyer-type reaction from a 3-amino precursor or a nucleophilic substitution on a 3-halopyridine derivative.

| Starting Material | Reagent | Product | Reference |

| 2-Aminopyridine | NBS | 2-Amino-5-bromopyridine | acs.org |

| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Hydrazino-6-chloropyridine | researchgate.net |

| 2-Amino-3,5-dibromopyridine | KOH, Cu powder | 2-Amino-3-hydroxy-5-bromopyridine | chemrxiv.org |

Novel Synthetic Routes and Process Intensification Considerations

The development of novel and efficient synthetic routes to polysubstituted pyridines is an active area of research. Modern synthetic methodologies often focus on one-pot reactions, multicomponent reactions, and the use of advanced technologies to improve yield, selectivity, and sustainability.

Novel Synthetic Routes:

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to produce dihydropyridines, which can then be oxidized to pyridines. While a direct application to the synthesis of this compound via a known MCR is not straightforward, the principles of convergent synthesis could be applied to construct a highly substituted pyridine core in fewer steps. For instance, a reaction involving an enamine, an active methylene (B1212753) compound, and an α,β-unsaturated carbonyl compound could potentially be designed to build a pyridine ring with the desired substitution pattern.

Another innovative approach involves the use of transition-metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed pyridine ring. For example, a di- or tri-halogenated pyridine could serve as a scaffold for the sequential introduction of amino and hydroxyl groups via Buchwald-Hartwig amination and palladium-catalyzed hydroxylation, respectively.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of pyridine synthesis, several technologies are being explored:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully performed in a microwave flow reactor. beilstein-journals.org This technology could be particularly beneficial for the halogenation and functionalization steps in the synthesis of this compound, potentially reducing reaction times and improving control over selectivity.

Continuous Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over batch processing, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated process control and optimization. The synthesis of pyridines and dihydropyridines has been demonstrated in continuous flow systems. beilstein-journals.org A multi-step synthesis of the target compound could be designed in a continuous flow setup, where intermediates are generated and immediately used in the subsequent step without isolation.

| Technology | Application in Pyridine Synthesis | Advantages | Reference |

| Microwave-Assisted Synthesis | Bohlmann–Rahtz pyridine synthesis, Hantzsch dihydropyridine (B1217469) synthesis | Shorter reaction times, higher yields, cleaner reactions | beilstein-journals.orgnih.gov |

| Continuous Flow Chemistry | One-step preparation of pyridines and dihydropyridines | Improved heat and mass transfer, enhanced safety, automation potential | beilstein-journals.org |

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and controlling the outcome of chemical transformations. The synthesis of this compound involves several key steps, each with its own mechanistic intricacies.

Electrophilic Halogenation of Aminopyridines:

The halogenation of aminopyridines proceeds through an electrophilic aromatic substitution (EAS) mechanism. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. However, the presence of the strongly activating amino group at the 2-position increases the electron density of the ring, particularly at the 3- and 5-positions, making it more susceptible to electrophilic attack.

The mechanism involves the generation of an electrophilic halogen species (e.g., Br⁺ or Cl⁺) from the halogenating agent. This electrophile then attacks the electron-rich pyridine ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For a 2-aminopyridine, attack at the 5-position leads to a more stable arenium ion where the positive charge can be delocalized onto the amino group. The final step is the deprotonation of the arenium ion by a base to restore the aromaticity of the pyridine ring.

Nucleophilic Substitution on Halogenated Pyridines:

If the synthesis involves the introduction of the hydroxyl group via nucleophilic substitution on a halogenated pyridine, the mechanism will likely be a nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile (e.g., hydroxide (B78521) ion) attacks the carbon atom bearing a leaving group (a halogen atom). The pyridine ring's electron-withdrawing nature facilitates this attack, especially when the leaving group is at the 2-, 4-, or 6-position. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is enhanced by electron-withdrawing groups on the ring. The departure of the leaving group restores the aromaticity.

Hydroxylation of the Pyridine Ring:

Direct C-H hydroxylation of a pyridine ring is a challenging transformation. nih.gov Novel methods, such as the photochemical valence isomerization of pyridine N-oxides, have been developed for the selective hydroxylation of pyridines at the C3 position. acs.orgnih.gov The mechanism of this photochemical process is complex and involves the formation of an oxaziridine (B8769555) intermediate, followed by N-O bond homolysis and rearrangement to a highly strained epoxide, which then rearranges to the 3-pyridinol. acs.orgnih.gov While this method may not be directly applicable to a highly substituted pyridine, the mechanistic principles could inspire the development of new hydroxylation strategies.

Understanding these mechanisms allows for the rational selection of reagents and reaction conditions to achieve the desired regioselectivity and yield in the synthesis of complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Bromo 6 Chloropyridin 3 Ol

Vibrational Spectroscopy for Functional Group and Skeletal Assignments

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-Amino-5-bromo-6-chloropyridin-3-ol, the FTIR spectrum is expected to exhibit characteristic bands corresponding to its various functional groups.

The high-frequency region of the spectrum is dominated by the stretching vibrations of the O-H and N-H groups. The hydroxyl (-OH) group should give rise to a broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. The amino (-NH₂) group is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

The aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will produce a series of sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the aromatic heterocycle. The C-O stretching vibration of the hydroxyl group is expected to be observed in the 1200-1300 cm⁻¹ range.

The lower frequency "fingerprint" region will contain a complex pattern of bands arising from various bending and skeletal vibrations. These include the N-H bending (scissoring) vibration around 1600 cm⁻¹, C-H in-plane and out-of-plane bending vibrations, and the stretching vibrations of the C-Cl and C-Br bonds, which are expected at lower wavenumbers, typically below 800 cm⁻¹. The precise positions of these bands can be influenced by the substitution pattern on the pyridine ring. researchgate.netcore.ac.uknih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| N-H Asymmetric Stretch | ~3450 | Medium |

| N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C and C=N Ring Stretch | 1400 - 1650 | Strong to Medium |

| N-H Bend (Scissoring) | 1580 - 1620 | Medium |

| C-O Stretch | 1200 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: The exact frequencies may vary depending on the sample preparation and intermolecular interactions.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable information about the pyridine ring and the carbon-halogen bonds.

The symmetric "ring breathing" vibration of the substituted pyridine ring is expected to produce a strong and sharp band in the Raman spectrum, typically in the 800-1000 cm⁻¹ region. This mode is often weak or absent in the FTIR spectrum. The C=C and C=N stretching vibrations within the ring will also be Raman active, appearing in the 1400-1650 cm⁻¹ range.

The C-Cl and C-Br stretching vibrations are also expected to be observable in the Raman spectrum, providing confirmatory evidence for the presence of these halogens. Due to their larger mass and lower bond polarity compared to C-H bonds, these vibrations appear at lower frequencies. The N-H and O-H stretching vibrations, while observable, are generally weaker in Raman spectra compared to FTIR. researchgate.netcore.ac.uknih.gov

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1650 | Strong |

| Ring Breathing Mode | 800 - 1000 | Strong, Sharp |

| C-Cl Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the amino, hydroxyl, and the single aromatic proton.

The chemical shift of the aromatic proton (H-4) is influenced by the electronic effects of the surrounding substituents. The electron-donating amino and hydroxyl groups will tend to shield this proton, while the electron-withdrawing chloro and bromo groups will deshield it. The net effect would likely result in a chemical shift in the downfield region, typical for aromatic protons. This proton will appear as a singlet since there are no adjacent protons to couple with.

The protons of the amino (-NH₂) group will give rise to a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. Similarly, the hydroxyl (-OH) proton will also appear as a broad singlet, and its chemical shift is also highly dependent on the experimental conditions.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.0 - 8.0 | Singlet (s) | 1H |

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | 2H |

| -OH | 5.0 - 7.0 | Broad Singlet (br s) | 1H |

Note: These are estimated chemical shifts and can be influenced by the solvent and other experimental parameters.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are determined by their hybridization and the electronic nature of the attached atoms.

The five carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum, typically between 100 and 160 ppm. The carbon atom attached to the oxygen (C-3) is expected to be significantly deshielded and appear at a higher chemical shift. Similarly, the carbons bonded to the nitrogen (C-2 and C-6) will also be in the downfield region. The carbons attached to the halogens (C-5 and C-6) will also experience deshielding, with the effect of chlorine being slightly greater than that of bromine. The carbon atom bearing the amino group (C-2) will be shielded relative to an unsubstituted pyridine.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3 | 150 - 160 |

| C-4 | 110 - 120 |

| C-5 | 100 - 110 |

| C-6 | 140 - 150 |

Note: These are estimated chemical shifts and are relative to a standard reference.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be very simple, showing no cross-peaks for the aromatic proton as it has no neighboring protons to couple with. This would confirm its isolated nature on the pyridine ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the signal of the H-4 proton to the signal of the C-4 carbon. This would allow for the direct and unambiguous assignment of the C-4 resonance in the ¹³C NMR spectrum. sdsu.eduyoutube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The molecular formula of this compound is C₅H₄BrClN₂O. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the presence of these halogens. miamioh.edu The most abundant peaks would correspond to the molecules containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules and radical species. For this compound, potential fragmentation could involve the loss of CO, HCN, or the halogen atoms. The fragmentation pattern provides a fingerprint that can be used for structural confirmation.

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Value/Observation |

| Molecular Formula | C₅H₄BrClN₂O |

| Monoisotopic Mass | 223.9202 u |

| Nominal Mass | 224 u |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to Br and Cl isotopes. |

| Predicted Fragments | [M-CO]⁺, [M-HCN]⁺, [M-Br]⁺, [M-Cl]⁺ |

Note: The data in this table is predictive and based on the chemical structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions associated with the substituted pyridine ring. The presence of auxochromic groups like the amino (-NH₂) and hydroxyl (-OH) groups, and chromophoric halogen atoms (-Br, -Cl) would influence the wavelength of maximum absorption (λmax). For a related compound, 2-amino-5-chloropyridine (B124133), the UV-Vis absorption spectrum shows a cut-off wavelength at 348 nm. researchgate.net It is anticipated that this compound would exhibit absorption maxima in a similar region.

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, provides insights into the de-excitation pathways of electronically excited molecules. While not all molecules are fluorescent, the rigid aromatic structure of a substituted pyridine could potentially exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength compared to the absorption spectrum. The quantum yield and lifetime of the emission would be sensitive to the solvent environment and the nature of the substituents.

Table 2: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Parameter | Predicted Observation |

| UV-Vis Absorption | λmax | ~300 - 350 nm |

| Molar Absorptivity (ε) | Dependent on concentration and solvent | |

| Photoluminescence | Emission λmax | > Absorption λmax (if fluorescent) |

| Quantum Yield (Φ) | To be determined experimentally |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Analysis

The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the crystal packing. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. For instance, the analysis of a co-crystal of 2-amino-5-chloropyridine revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net Similar detailed structural parameters would be obtainable for the target compound.

Table 3: Hypothetical X-ray Crystallography Data for this compound

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c) | To be determined |

| Unit Cell Angles (α, β, γ) | To be determined |

| Intermolecular Interactions | Hydrogen bonding, Halogen bonding |

Note: This table presents hypothetical parameters that would be determined through single-crystal X-ray diffraction analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if relevant for radical or metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals or transition metal ions. For this compound in its ground state, all electrons are paired. Therefore, the compound is diamagnetic and would not produce an EPR signal.

However, EPR spectroscopy would become a relevant and powerful tool under specific circumstances:

Radical Formation: If the molecule is converted into a radical cation or anion through oxidation or reduction, the resulting species with an unpaired electron would be EPR active. The g-value and hyperfine coupling constants in the EPR spectrum would provide information about the electronic structure and the distribution of the unpaired electron density within the radical.

Metal Complexes: If this compound acts as a ligand and coordinates to a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the resulting complex would be EPR active. The EPR spectrum would then provide information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.

In the absence of such conditions, EPR spectroscopy is not an applicable technique for the direct characterization of the neutral, ground-state molecule.

Reactivity Profile and Transformational Chemistry of 2 Amino 5 Bromo 6 Chloropyridin 3 Ol

Reactivity at the Amino Group (C2-NH2)

The primary amino group at the C2 position is a key site for nucleophilic reactions and can be readily transformed into other functional groups.

As a primary amine, the C2-NH2 group exhibits nucleophilic character and readily participates in reactions with various electrophiles. A common transformation is its acylation to form amides. This reaction typically proceeds by treating the parent compound with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. The formation of an amide bond can be useful for protecting the amino group or for introducing new structural motifs. While direct acylation of 2-aminopyridines is common, methods involving organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides represent modern approaches to 2-amidopyridine synthesis. nih.gov

Interactive Table 1: Representative Amide Formation Reactions

| Acylating Agent | Base | Typical Product |

|---|---|---|

| Acetyl Chloride | Pyridine or Triethylamine (B128534) | N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)acetamide |

| Acetic Anhydride (B1165640) | None or catalytic acid/base | N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)acetamide |

| Benzoyl Chloride | Pyridine or Triethylamine | N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)benzamide |

The primary aromatic amino group can be converted to a diazonium salt through diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. mnstate.edu Pyridyl diazonium salts, particularly those derived from 2-aminopyridines, can be unstable. google.com However, under appropriate conditions, these intermediates can undergo Sandmeyer or Sandmeyer-type reactions to introduce a variety of substituents in place of the amino group. koreascience.krwikipedia.orgbyjus.com The copper(I)-catalyzed Sandmeyer reaction allows for the introduction of halides (Cl, Br) or a cyano group. nih.govorganic-chemistry.org

This transformation provides a powerful method for further functionalizing the pyridine ring, enabling the synthesis of compounds that might be otherwise difficult to access. For example, diazotization followed by reaction with CuBr would yield 2,5-dibromo-6-chloropyridin-3-ol.

Reactivity of the Halogen Substituents (C5-Br, C6-Cl)

The bromine and chlorine atoms on the pyridine ring are excellent handles for transition-metal-catalyzed cross-coupling reactions and can also participate in nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogens on the ring (C5-Br and C6-Cl) allows for potential site-selective reactions. In general, the reactivity of aryl halides in these couplings follows the order I > Br > Cl. libretexts.orgwikipedia.orgharvard.edu This inherent reactivity difference can be exploited to selectively functionalize the C5 position over the C6 position.

Suzuki Coupling : This reaction couples the halopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.org Under carefully controlled conditions with a suitable palladium catalyst and ligand system, a boronic acid can be coupled selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. rsc.orgnih.gov

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the halide with an amine. wikipedia.orglibretexts.orgrug.nlorganic-chemistry.org Similar to Suzuki coupling, selectivity for the C-Br bond is generally expected, allowing for the introduction of an amino substituent at the C5 position. researchgate.net The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.

Sonogashira Coupling : This reaction couples the halide with a terminal alkyne to form a C-C triple bond. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com Selective coupling at the C5-Br position is anticipated, providing access to 5-alkynyl-substituted pyridine derivatives.

Interactive Table 2: Selective Palladium-Catalyzed Cross-Coupling at the C5-Br Position

| Reaction | Coupling Partner | Typical Catalyst System | Expected Major Product |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-5-aryl-6-chloropyridin-3-ol |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2,5-Diamino-6-chloropyridin-3-ol derivative |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-5-alkynyl-6-chloropyridin-3-ol |

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly for halogens at the C2, C4, and C6 positions. In 2-amino-5-bromo-6-chloropyridin-3-ol, the chlorine atom at C6 is activated towards SNAr by the adjacent ring nitrogen. The bromine at C5 is less activated. Therefore, SNAr reactions with nucleophiles such as amines, alkoxides, or thiolates are expected to occur preferentially at the C6 position, displacing the chloride. nih.govmdpi.com The relative reactivity of halogens in SNAr can be complex, but for many heterocyclic systems, substitution at the position ortho or para to the ring nitrogen is highly favored. rsc.org

Reactivity at the Hydroxyl Group (C3-OH)

The hydroxyl group at the C3 position behaves like a phenol, exhibiting both nucleophilic and acidic properties.

O-Alkylation and O-Acylation : The hydroxyl group can be deprotonated by a base to form a pyridinoxide anion, which is a potent nucleophile. This anion can react with alkyl halides in a Williamson-type ether synthesis to form O-alkylated products. nih.gov Similarly, reaction with acylating agents like acyl chlorides or anhydrides will lead to the formation of the corresponding esters (O-acylation). nih.gov In some cases, copper-catalyzed O-arylation of hydroxypyridines has also been reported. acs.org

Directing Group in Electrophilic Aromatic Substitution : While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the hydroxyl group is a strong activating, ortho-, para-directing group. This would direct incoming electrophiles to the C2 and C4 positions. However, the C2 position is already substituted, and the C4 position is sterically hindered and electronically influenced by the adjacent halogen and hydroxyl groups, making such reactions challenging on this specific substrate.

The hydroxyl group can also be converted into a triflate (OTf), a very good leaving group for palladium-catalyzed cross-coupling reactions, further enhancing the synthetic utility of the molecule. nih.gov

O-Alkylation and O-Acylation Reactions

The hydroxyl group at the C-3 position of this compound is a prime site for O-alkylation and O-acylation reactions. These reactions are fundamental in modifying the compound's solubility, and electronic properties, and for introducing further functionalities.

O-Alkylation involves the formation of an ether linkage. While specific studies on this compound are not extensively documented, the O-alkylation of hydroxypyridines is a well-established transformation. Typically, this is achieved by treating the pyridinol with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic pyridinolate anion, which then attacks the alkylating agent.

Common reagents and conditions for O-alkylation of analogous hydroxypyridines are summarized in the table below.

| Alkylating Agent | Base | Solvent | Typical Product |

| Alkyl halides (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃, or Ag₂O | DMF, Acetonitrile (B52724), or Acetone | Alkoxy-pyridine |

| Dialkyl sulfates (e.g., (CH₃)₂SO₄) | K₂CO₃ | Acetone | Alkoxy-pyridine |

| Epoxides (in the presence of a Lewis acid) | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane (B109758) | Hydroxyalkyl-ether |

O-Acylation results in the formation of an ester. This is typically accomplished by reacting the pyridinol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. Pyridine itself or a non-nucleophilic base like triethylamine is commonly used.

Representative conditions for O-acylation of similar hydroxy-functionalized heterocycles are presented below.

| Acylating Agent | Base | Solvent | Typical Product |

| Acyl chlorides (e.g., CH₃COCl, C₆H₅COCl) | Pyridine, Triethylamine | Dichloromethane, Chloroform | Pyridyl ester |

| Acid anhydrides (e.g., (CH₃CO)₂O) | Pyridine, DMAP (catalyst) | Dichloromethane | Pyridyl ester |

For this compound, chemoselectivity can be a consideration. The amino group at the C-2 position is also nucleophilic and could potentially compete in N-acylation. However, O-acylation of aminophenols and related compounds can often be achieved selectively under controlled conditions.

Tautomeric Equilibria (Pyridinone-Pyridinol)

Hydroxypyridines can exist in equilibrium with their corresponding pyridinone tautomers. In the case of this compound, a tautomeric equilibrium between the pyridinol form and the corresponding pyridin-3(2H)-one form can be envisaged.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the other substituents on the ring. In general, the pyridinol form is favored in the vapor phase and in non-polar solvents, as it preserves the aromaticity of the pyridine ring. In contrast, polar, protic solvents can stabilize the more polar pyridinone tautomer through hydrogen bonding.

Electrophilic and Nucleophilic Substitution on the Pyridine Core

The pyridine ring in this compound is substituted with both activating (amino, hydroxyl) and deactivating (chloro, bromo) groups, leading to a complex reactivity pattern in substitution reactions.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and becomes more so with the presence of electron-withdrawing halogen substituents. This makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom and activated by electron-withdrawing groups. In this compound, the chlorine atom at the C-6 position is a potential site for nucleophilic displacement. The reactivity towards nucleophilic substitution at this position would be enhanced by the electron-withdrawing nature of the pyridine nitrogen and the bromine atom. Common nucleophiles for such reactions include alkoxides, amines, and thiols.

Oxidative and Reductive Transformations

The functional groups on this compound allow for a range of oxidative and reductive transformations.

Oxidation: The primary amino group can be oxidized under various conditions. For instance, treatment with peroxy acids could potentially lead to the corresponding nitro compound, although the electron-rich nature of the ring might also lead to ring oxidation or degradation under harsh conditions. The hydroxyl group is part of an enol-like system and its oxidation would likely be coupled with changes to the aromatic system.

Reduction: The chloro and bromo substituents on the pyridine ring can be removed via reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base is a common method for the reduction of aryl halides. This would lead to the formation of 2-amino-pyridin-3-ol. The choice of reaction conditions would be crucial to achieve selective dehalogenation without affecting other functional groups. For instance, reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been achieved using reduced iron in ethanol. orgsyn.org

Complexation Chemistry and Ligand Properties

This compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The pyridine nitrogen atom, the exocyclic amino group, and the hydroxyl group can all potentially bind to metal ions.

The pyridine nitrogen has a lone pair of electrons in an sp² hybrid orbital, which is available for coordination to a metal center. The amino group can also act as a Lewis base. The hydroxyl group can coordinate as a neutral ligand or, upon deprotonation, as an anionic ligand.

The molecule could act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate ligand, forming a chelate ring. A likely bidentate coordination mode would involve the pyridine nitrogen and the amino group, forming a stable five-membered chelate ring. Another possibility is coordination through the amino and hydroxyl groups. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. The presence of halogen substituents can also influence the electronic properties of the ligand and the stability of the resulting metal complexes.

Computational and Theoretical Investigations of 2 Amino 5 Bromo 6 Chloropyridin 3 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT)

No specific research data is available for this section.

Geometry Optimization and Conformational Landscapes

No specific research data is available for this subsection.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

No specific research data is available for this subsection.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

No specific research data is available for this subsection.

Molecular Electrostatic Potential (MEP) Mapping

No specific research data is available for this section.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

No specific research data is available for this section.

Tautomerism and Isomerization Energies

No specific research data is available for this section.

Reaction Mechanism Studies and Transition State Analysis

As of the latest available research, detailed computational and theoretical investigations focusing specifically on the reaction mechanisms and transition state analyses of 2-amino-5-bromo-6-chloropyridin-3-ol have not been extensively reported in publicly accessible scientific literature. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, activation energies, and the geometries of transition states for a wide variety of organic molecules, specific studies detailing these aspects for this compound are not available.

Theoretical studies on related substituted pyridine (B92270) derivatives have been conducted to understand their reactivity, molecular properties, and potential for use in various applications. These studies often involve the calculation of molecular orbitals, electrostatic potentials, and bond orders to predict sites of reactivity and to hypothesize potential reaction mechanisms. However, without specific research dedicated to this compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative.

The generation of detailed research findings and data tables, as requested, is contingent upon the existence of published computational studies. In the absence of such specific data for this compound, it is not possible to provide an in-depth analysis of its reaction mechanisms or transition states. Further research in the field of computational chemistry is required to explore the intricacies of the chemical transformations involving this particular compound.

Application of 2 Amino 5 Bromo 6 Chloropyridin 3 Ol As a Strategic Synthetic Intermediate

Synthesis of Diverse Heterocyclic Frameworks

The reactivity of 2-Amino-5-bromo-6-chloropyridin-3-ol, stemming from its vicinal amino and hydroxyl groups, makes it an ideal precursor for the synthesis of fused bicyclic heteroaromatic systems through cyclization reactions.

A primary application of this compound is in the synthesis of substituted oxazolo[4,5-b]pyridines. This transformation leverages the adjacent amino (-NH2) and hydroxyl (-OH) groups, which can react with a suitable one-carbon synthon to form a fused five-membered oxazole (B20620) ring.

A key example of this application is found in the patent literature describing the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3). In this context, this compound (designated as Intermediate 42 in the patent WO2009032653A1) is treated with N,N'-carbonyldiimidazole (CDI). This reaction facilitates a cyclization to form 5-bromo-6-chloro-3H-oxazolo[4,5-b]pyridin-2-one. This fused pyridinol analogue serves as a crucial scaffold for further elaboration into potent enzyme inhibitors.

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | N,N'-Carbonyldiimidazole (CDI) | 5-bromo-6-chloro-3H-oxazolo[4,5-b]pyridin-2-one |

While the primary documented use of this compound leads to the formation of fused oxazolopyridine systems, its inherent structure holds potential for the synthesis of more complex polycyclic aromatic nitrogen heterocycles. The bromine and chlorine atoms provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), which could be employed to build additional rings onto the core structure. However, specific examples of its application in the synthesis of larger polycyclic aromatic systems are not extensively detailed in current literature, with research primarily focused on the aforementioned fused pyridinols for medicinal chemistry applications.

Precursor in the Development of Targeted Chemical Entities

The functional group array of this compound makes it an excellent starting point for molecules designed with a specific biological target or material property in mind.

The most prominent role of this compound is as a key building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors. As demonstrated in patent WO2009032653A1, this compound is a precursor for a series of oxazolo[4,5-b]pyridine (B1248351) derivatives developed as GSK-3 inhibitors.

The synthesis pathway involves the initial cyclization to 5-bromo-6-chloro-3H-oxazolo[4,5-b]pyridin-2-one. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 6-position is displaced by a substituted pyrazole (B372694). This step is critical as it introduces a significant part of the final pharmacophore responsible for binding to the target enzyme. This multi-step synthesis highlights the strategic importance of this compound in efficiently constructing a complex molecular scaffold required for biological activity.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Class |

|---|---|---|---|---|

| 1 | This compound | CDI | Intramolecular Cyclization | Fused Pyridinol Analogue |

| 2 | 5-bromo-6-chloro-3H-oxazolo[4,5-b]pyridin-2-one | Substituted Pyrazole | Nucleophilic Aromatic Substitution (SNAr) | Pharmaceutical Intermediate |

The extended π-system of the pyridine (B92270) ring, combined with the potential for further conjugation through its functional groups, suggests that derivatives of this compound could be investigated as scaffolds for functional molecules. For instance, modification of the amino and hydroxyl groups and displacement of the halogens could lead to compounds with interesting photophysical properties for use as dyes or in materials science. However, the current body of scientific literature primarily focuses on its utility in the pharmaceutical sector, and its application in materials science remains a largely unexplored area.

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This compound is an excellent starting scaffold for such studies.

Once the core oxazolo[4,5-b]pyridine skeleton is synthesized, the remaining bromine atom at the 5-position serves as a versatile handle for introducing a wide variety of substituents via metal-catalyzed cross-coupling reactions. The patent describing GSK-3 inhibitors (WO2009032653A1) implicitly details an SAR investigation. By varying the groups attached at the 5-position (via substitution of bromine) and the nature of the pyrazole moiety at the 6-position, chemists can systematically probe the steric and electronic requirements of the enzyme's binding pocket.

For example, different aryl or heteroaryl groups can be introduced at the 5-position via a Suzuki coupling reaction. By comparing the inhibitory activity of these new analogues, researchers can determine which substituents enhance or diminish the desired biological effect. This systematic derivatization is crucial for mapping the target's active site and is enabled by the strategic placement of the bromine atom on the initial building block, this compound. This process allows for the fine-tuning of the molecule to achieve optimal activity and a better drug profile. nih.govnih.gov

Chemoenzymatic Transformations Employing this Compound

The integration of enzymatic methods with traditional chemical synthesis, known as a chemoenzymatic approach, offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. For a polysubstituted molecule like this compound, with its distinct functional groups—amino, hydroxyl, and halogen substituents on a pyridine core—several classes of enzymes could potentially be employed for its selective modification. While specific chemoenzymatic studies on this exact compound are not extensively documented in publicly available literature, we can infer potential transformations based on established enzymatic activities on structurally similar substrates. These enzymatic modifications can introduce further functionalization, paving the way for the synthesis of complex derivatives.

The primary enzymatic transformations applicable to this compound would likely target the aromatic ring or its existing functional groups. Key enzyme classes for such modifications include halogenases, dioxygenases, kinases, and transaminases.

Regioselective Halogenation: Flavin-dependent halogenases are a class of enzymes known for their ability to catalyze the regioselective halogenation of electron-rich aromatic compounds. nih.gov These enzymes utilize a flavin cofactor and a halide salt to generate a reactive halogenating species. nih.gov Given that the pyridine ring of this compound is already substituted with bromine and chlorine, the introduction of an additional halogen would be a challenging yet potentially valuable transformation. The existing electron-donating amino and hydroxyl groups activate the ring towards electrophilic substitution, but the regioselectivity would be highly dependent on the specific enzyme's active site architecture. nih.gov Research on tryptophan halogenases has demonstrated that it is possible to alter the regioselectivity of these enzymes through mutagenesis, suggesting that engineered halogenases could potentially be developed to act on novel substrates like this pyridinol derivative. nih.gov

Dioxygenase-Catalyzed Hydroxylation: Ring-hydroxylating dioxygenases are capable of introducing hydroxyl groups onto aromatic rings. researchgate.net For instance, toluene (B28343) dioxygenase has been shown to hydroxylate substituted pyridines. researchgate.net The application of a dioxygenase to this compound could result in the formation of a dihydroxylated pyridine derivative. The position of the new hydroxyl group would be determined by the enzyme's regioselectivity, which is influenced by the electronic and steric properties of the existing substituents. Such a transformation would provide a route to highly oxygenated pyridine scaffolds.

Modification of Existing Functional Groups:

Amino Group Modification: While transaminases are typically used for the synthesis of chiral amines from ketones, they can also be involved in cascades that modify existing amino groups. researchgate.net For instance, a transaminase could potentially be used in a coupled reaction to derivatize the amino group of this compound.

Hydroxyl Group Phosphorylation: The hydroxyl group of the pyridinol is a target for enzymatic phosphorylation by kinases. This reaction would involve the transfer of a phosphate (B84403) group from a donor like ATP to the hydroxyl moiety, yielding a pyridinyl phosphate derivative. Enzymatic phosphorylation is a key transformation in many biological processes and can be used to introduce a phosphate group with high selectivity under mild conditions. nih.govnih.gov

The following table summarizes potential chemoenzymatic transformations of substrates structurally related to this compound, based on published research findings.

| Enzyme Class | Specific Enzyme Example | Substrate | Transformation | Product | Reference |

| Halogenase | Tryptophan 5-halogenase (PyrH) | Tryptophan | Regioselective Chlorination | 5-Chlorotryptophan | nih.gov |

| Dioxygenase | Toluene Dioxygenase (TDO) from Pseudomonas putida UV4 | 2-Chloropyridine | Ring Hydroxylation | 2-Chloro-3-hydroxypyridine | researchgate.net |

| Kinase | Pyruvate Kinase | Phosphoenolpyruvate + ADP | Phosphoryl Transfer | Pyruvate + ATP | nih.gov |

| Transaminase | ω-Transaminase | Prochiral Ketone | Asymmetric Amination | Chiral Amine | researchgate.net |

Future Research Directions and Perspectives on 2 Amino 5 Bromo 6 Chloropyridin 3 Ol

Exploration of Novel Catalytic Transformations

The functional group array of 2-Amino-5-bromo-6-chloropyridin-3-ol presents multiple sites for catalytic modification, opening avenues for creating diverse molecular architectures. Future research will likely move beyond traditional methods to explore novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance.

Key areas of exploration include:

Cross-Coupling Reactions: The bromine and chlorine substituents are ideal handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work could focus on developing catalysts that selectively activate one halide over the other, allowing for sequential and site-specific functionalization.

C-H Activation: Direct C-H activation at the unsubstituted carbon position of the pyridine (B92270) ring would provide a highly atom-economical route to new derivatives, avoiding the need for pre-functionalized starting materials.

Organocatalysis: The use of metal-free organocatalysts is a growing trend in green chemistry. nih.gov Research into organocatalytic methods for modifying the amino or hydroxyl groups, or for facilitating cycloaddition reactions, could lead to more sustainable synthetic pathways. nih.gov A promising approach involves redox-neutral catalytic processes that avoid the generation of stoichiometric waste products, such as phosphine (B1218219) oxides in traditional aza-Wittig reactions. nih.gov

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Method | Target Site | Potential Transformation | Research Goal |

|---|---|---|---|

| Selective Cross-Coupling | C-Br or C-Cl | Introduction of aryl, alkyl, or alkynyl groups | Controlled, site-selective derivatization |

| C-H Activation | C-4 Position | Direct functionalization with various partners | Improved atom economy and step efficiency |

| Organocatalysis | N-H or O-H bonds | Acylation, alkylation, or other modifications | Metal-free, environmentally benign synthesis |

Integration with Flow Chemistry and Automation for Synthesis

The synthesis of complex heterocyclic molecules like this compound often involves multi-step processes with potentially hazardous intermediates or challenging reaction conditions. Flow chemistry, combined with automation, offers a powerful solution to these challenges. sci-hub.se

Future perspectives in this area include:

Automated Optimization: Integrating flow reactors with automated self-optimization algorithms. researchgate.net These systems can autonomously vary reaction parameters (temperature, residence time, stoichiometry) and use real-time analytical feedback to identify the optimal conditions for yield and purity, drastically accelerating process development. researchgate.net

Enhanced Safety and Scalability: Flow reactors offer superior heat and mass transfer, allowing for reactions to be performed safely at elevated temperatures and pressures. mit.edu This enables faster reaction kinetics and the use of a wider range of reaction conditions. The modular nature of flow systems also allows for straightforward scaling from laboratory research to pilot-scale production. researchgate.net

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, eliminating the errors and delays associated with traditional offline analysis. mt.com

Future research will benefit from the application of:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration changes of reactants, products, and key intermediates in real-time. mt.comspectroscopyonline.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can obtain continuous data on reaction progress, identify endpoints, and elucidate kinetic profiles. fu-berlin.de This is particularly useful for reactions involving labile species that would not survive offline sampling. spectroscopyonline.com

In-situ NMR Spectroscopy: For complex reaction mixtures, NMR provides detailed structural information. fu-berlin.de Specially designed flow-NMR cells or reaction monitoring probes allow for the unambiguous identification of intermediates and byproducts, offering invaluable mechanistic insights. fu-berlin.de

Combined Techniques: The most comprehensive understanding can be achieved by using multiple spectroscopic techniques simultaneously. For example, combining FTIR for kinetic data with mass spectrometry for component identification can provide a holistic picture of the chemical transformation. researchgate.net

Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information | Advantages for Pyridinol Synthesis |

|---|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group changes, concentration profiles mt.com | Real-time kinetic data, endpoint determination, suitable for flow chemistry fu-berlin.de |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR | Excellent for monitoring reactions in aqueous media and for solid-phase synthesis birmingham.ac.uk |

Data-Driven Discovery and Machine Learning in Derivative Design

The vast chemical space of possible derivatives of this compound makes traditional, intuition-based discovery methods inefficient. Data-driven approaches and machine learning (ML) are set to revolutionize how new molecules are designed and synthesized.

Key future directions are:

De Novo Molecular Design: Employing generative ML models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design novel pyridinol derivatives with desired properties. ethz.ch These models can be trained on large datasets of known molecules and then tasked with generating new structures predicted to have high binding affinity for a specific biological target or other optimized characteristics. ethz.ch

Property Prediction: Using quantitative structure-activity relationship (QSAR) models and other ML algorithms to predict the physicochemical, biological, and toxicological properties of virtual compounds before they are synthesized. ucla.eduresearchgate.net This allows researchers to prioritize the most promising candidates, saving significant time and resources. mdpi.com

Retrosynthesis Prediction: Leveraging AI-powered tools that can propose viable synthetic routes for novel, computer-generated molecules. ethz.ch By analyzing vast reaction databases, these platforms can suggest disconnections and starting materials, bridging the gap between virtual design and physical synthesis. ethz.ch

Sustainable and Green Chemical Syntheses of Substituted Pyridinols

There is a strong imperative to develop chemical processes that are more environmentally friendly. Future research on this compound and related pyridinols will increasingly incorporate the principles of green chemistry. nih.gov

This will involve a focus on:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the final product in a single step. nih.gov MCRs are highly efficient, reduce waste by improving atom economy, and simplify purification procedures. rasayanjournal.co.in

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. nih.govresearchgate.net

Greener Solvents and Catalysts: Replacing hazardous organic solvents with safer alternatives like water, ionic liquids, or supercritical fluids. rasayanjournal.co.in There is also a focus on developing recyclable heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net For example, copper ferrite (B1171679) magnetic nanoparticles have been used as a recyclable catalyst in the synthesis of dihydropyrimidinone derivatives under solvent-free conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-5-bromo-6-chloropyridin-3-ol, and what parameters critically affect yield?

- Methodological Answer : Synthesis typically involves halogenation and amination of pyridine precursors. For example, bromination and chlorination of 2-aminopyridin-3-ol derivatives under controlled conditions (e.g., using N-bromosuccinimide or Cl₂ gas). Critical parameters include temperature (optimal range: 0–5°C for bromination to avoid side reactions), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of halogenating agents. Evidence from analogous compounds (e.g., 2-Amino-5-bromo-3-nitropyridine) suggests that excess halogenating agents reduce byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO to resolve aromatic protons and confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z ≈ 221–223 [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for structurally related pyridine derivatives in Acta Crystallographica reports .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols. Local exhaust ventilation is critical due to potential respiratory hazards .

- Storage : Keep in airtight containers away from oxidizing agents; store at 2–8°C in a dark, dry environment to prevent decomposition .

Advanced Research Questions

Q. How do bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of Br and Cl substituents activate the pyridine ring for nucleophilic aromatic substitution (SNAr) but may deactivate it toward Pd-catalyzed couplings (e.g., Suzuki). For Suzuki-Miyaura reactions, boronic acid partners must be electron-rich to overcome the ring’s electron deficiency. Pre-functionalization (e.g., converting -OH to a better leaving group like triflate) enhances reactivity, as seen in related pyridine boronic acids .

Q. What strategies resolve contradictions in spectroscopic data for halogenated aminopyridinols?

- Methodological Answer :

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to distinguish overlapping NMR signals.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for bromo-chloro pyridine derivatives .

Q. How can regioselective functionalization be achieved at the amino group without affecting halogen substituents?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to shield the -NH₂ during halogenation.

- pH Control : Conduct reactions in mildly acidic conditions (pH 4–5) to protonate the amino group, reducing its nucleophilicity.

- Selective Reagents : Employ electrophiles like benzoyl chloride in THF at 0°C, which preferentially target -NH₂ over halogens, as shown in phosphonylation studies of bromopyridines .

Q. What solvent systems optimize solubility for this compound in organic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |